8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine
Overview
Description
8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a cyclopropyl group at the 2nd position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C10H9BrN2 and a molecular weight of 237.10 g/mol .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Analysis
Biochemical Properties
8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation processes. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal biochemical pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s metabolism often involves enzymatic reactions that modify its chemical structure, leading to the formation of metabolites with distinct biochemical properties .
Preparation Methods
The synthesis of 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific reaction conditions . This reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction proceeds through a condensation mechanism, forming the imidazo[1,2-a]pyridine core with the bromine and cyclopropyl substituents .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl or amine groups .
Scientific Research Applications
8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: Researchers use this compound to study the effects of structural modifications on its biological activity.
Material Science:
Comparison with Similar Compounds
8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has a similar core structure but with different substituents at the 2nd and 6th positions.
3-Bromoimidazo[1,2-a]pyridine: This compound differs in the position of the bromine atom and is used in different chemical reactions and applications.
8-Aminoimidazo[1,2-a]pyridine: This compound has an amino group at the 8th position instead of a bromine atom, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
8-bromo-2-cyclopropylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h1-2,5-7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOGCUKUUFHBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=CC=C(C3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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